molecular formula C9H11NO4 B2937477 Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1798510-71-0

Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2937477
CAS No.: 1798510-71-0
M. Wt: 197.19
InChI Key: HRAVVLNTBNAOCW-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a pyridine derivative featuring a methoxy group at position 4, a methyl group at position 1, an oxo group at position 6, and a methyl ester at position 3. Its structure allows for diverse modifications, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

methyl 4-methoxy-1-methyl-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-10-5-6(9(12)14-3)7(13-2)4-8(10)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAVVLNTBNAOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound is utilized in the production of various agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Position 1 Position 4 Position 5 Ester Group Key Properties/Applications Reference
Target Compound Methyl Methoxy - Methyl High solubility; potential bioactivity
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (18) Methyl - Bromo Methyl Bromo enables cross-coupling reactions; 87% synthesis yield
Propyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (3a) - - Cyano Propyl Cyano enhances reactivity; lower yield (22%)
Methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylate Benzyloxy - - Methyl Bulky benzyloxy group; 38.6% yield over 3 steps
tert-Butyl 5-cyano-2-methyl-6-thioxo-4-(3-methylphenyl)-1,6-dihydropyridine-3-carboxylate - 3-Methylphenyl Cyano tert-Butyl Thioxo group influences tautomerism; antiplasmodial activity
4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Methoxy - Carboxylic acid Increased acidity; reduced lipophilicity
Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 4-Fluorophenyl - - Methyl Fluorine enhances binding affinity; medical intermediate

Biological Activity

Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 1195534-35-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C9_9H11_{11}NO4_4
  • Molecular Weight : 197.19 g/mol
  • Structure : The compound features a dihydropyridine core with methoxy and carboxylate functional groups, which are critical for its biological interactions.
PropertyValue
CAS Number1195534-35-0
Molecular FormulaC9_9H11_{11}NO4_4
Molecular Weight197.19 g/mol

Research indicates that this compound exhibits various biological activities, primarily through interaction with specific molecular targets:

  • Mineralocorticoid Receptor (MR) Modulation :
    • A study demonstrated that several derivatives of dihydropyridine compounds interact with the human mineralocorticoid receptor (hMR), showing potential for therapeutic applications in conditions influenced by aldosterone signaling .
    • Compounds similar to Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine have been shown to inhibit aldosterone-induced MR activity, suggesting a role in managing hypertension and heart failure.
  • Anti-HIV Activity :
    • Related compounds have been evaluated for their anti-HIV properties. For instance, novel dihydropyridine derivatives showed moderate to significant inhibition of HIV-1 growth in vitro, with some compounds achieving an inhibition percentage of up to 84% . This highlights the potential of similar structures in antiviral drug development.

Case Study 1: MR Inhibition

In a recent study on novel 1,4-DHP derivatives, it was found that certain compounds significantly inhibited MR activity, reducing its maximal activity by up to 57% . The study utilized a cell-based assay to measure the inhibitory constants (Ki), providing a quantitative assessment of the compounds' efficacy.

Case Study 2: Antiviral Activity

Another investigation into the antiviral properties of dihydropyridine derivatives revealed that specific compounds exhibited promising anti-HIV activity without significant cytotoxicity against host cells. The binding modes were elucidated through molecular docking studies, confirming the structural basis for their biological effects .

Summary of Biological Evaluations

A comprehensive evaluation of Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine derivatives has revealed:

  • Inhibition of Aldosterone-Induced Activity : Significant reduction in MR activity.
  • Antiviral Efficacy : Moderate to high inhibition rates against HIV.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
Mineralocorticoid ReceptorInhibition (57%)
Anti-HIVUp to 84% inhibition

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